molecular formula C19H17N5S B2382826 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863453-03-6

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine

Cat. No.: B2382826
CAS No.: 863453-03-6
M. Wt: 347.44
InChI Key: GFTMVDDNAFFWKM-UHFFFAOYSA-N
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Description

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine is a chemical compound that belongs to the class of triazolopyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological research.

    Medicine: Due to its potential pharmacological activities, it is being investigated for its antitumor, antimalarial, and anti-inflammatory properties.

    Industry: The compound’s unique chemical properties make it suitable for various industrial applications, including the development of new materials and chemical processes.

Future Directions

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions are generally mild and functional group tolerant, making the process efficient and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, including the use of hydrazonoyl halides and appropriate catalysts, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methylphenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazoles: These compounds share similar pharmacological activities, including antimicrobial and anticancer properties.

    1,3-Thiazoles: Known for their use in drugs for allergies, hypertension, and bacterial infections.

    Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds exhibit a broad spectrum of biological activities, similar to 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyl and methylphenyl groups, along with the triazolopyrimidine core, makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

3-benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-14-7-9-16(10-8-14)12-25-19-17-18(20-13-21-19)24(23-22-17)11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTMVDDNAFFWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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